![molecular formula C7H14N2O B1205763 N-Nitrosoheptamethyleneimine CAS No. 20917-49-1](/img/structure/B1205763.png)
N-Nitrosoheptamethyleneimine
Overview
Description
Synthesis Analysis N-Nitrosoheptamethyleneimine is synthesized and investigated for its potential as a nitric oxide/nitrosonium ion donor. Its structural relation to the characteristics of NO or NO(+) release, particularly in aliphatic N-nitrosamines, is explored. The synthesis process reveals that these compounds can undergo heterolytic N-NO bond cleavage, influenced by the resonance reduction in the N-NO group and the structural strain imposed on CNC angles (Ohwada et al., 2001).
Molecular Structure Analysis The molecular structure of N-Nitrosoheptamethyleneimine and related compounds has been closely examined, showing that structural features such as reduced rotational barriers of N-NO bonds and nitrogen-pyramidal structures significantly enhance N-NO bond cleavage. Computational studies support these findings, emphasizing the role of angle strain in these structural characteristics (Ohwada et al., 2001).
Chemical Reactions and Properties The reactivity and properties of N-Nitrosoheptamethyleneimine are notable, with studies highlighting its ability to form stable hydroxylated metabolites in vitro. These metabolites exhibit distinct conformeric forms, suggesting a single liver enzyme is responsible for their formation. The stability and reactivity of these isomers hint at the complex chemical nature of N-Nitrosoheptamethyleneimine and its derivatives (Hecker & Saavedra, 1980).
Physical Properties Analysis The physical properties, including stability and conformer behavior of N-Nitrosoheptamethyleneimine's metabolites, indicate a significant role of intramolecular hydrogen bonding. This bonding potentially stabilizes its conformers, revealing the intricate relationship between structure and physical behavior (Hecker & Saavedra, 1980).
Chemical Properties Analysis The chemical characteristics of N-Nitrosoheptamethyleneimine are further elucidated through its genotoxic potential and the formation of carcinogenic metabolites. These studies provide insight into the compound's biological interactions and the factors influencing its mutagenic and carcinogenic properties. The genotoxic potential in various cellular environments underscores the importance of understanding the chemical properties of N-Nitrosoheptamethyleneimine and its metabolites (Dahl et al., 1990).
Scientific Research Applications
Carcinogenicity Studies N-Nitrosoheptamethyleneimine (N-HEP) has been extensively studied for its carcinogenic properties. A dose-response study in F344 rats revealed a high incidence of tumors in the upper gastrointestinal tract when N-HEP was administered in drinking water. Interestingly, rats treated with a deuterium-labeled variant of N-HEP showed longer survival, indicating the importance of carbon-hydrogen bond cleavage in the compound's carcinogenic process (Lijinsky et al., 1982). Further research on European hamsters indicated that the lung was the primary target of N-HEP-induced carcinogenesis, with the compound's metabolization happening in the liver and the tumors deriving from bronchial epithelium Clara cells (Reznik-Schüller & Lijinsky, 1979).
Tumorigenesis in Transplanted Tissues N-HEP has also been used to study the development of epithelial lesions and tumors in transplanted rat tracheas. Rats treated with N-HEP showed a sequence of cellular changes leading to papillomas, polyps, and eventually invasive squamous cell carcinomas. These findings highlight the compound's role in studying carcinogenesis in respiratory tissues (Taylor et al., 1976).
Route and Dosage Effects on Tumor Development Investigations into the influence of administration routes and dosage schedules on tumor development have shown that the method of N-HEP administration significantly affects the type and location of tumors in rats. Intragastric administration and subcutaneous injection yielded different patterns of tumorigenesis, demonstrating the compound's utility in exploring the dynamics of carcinogen exposure (Taylor & Nettesheim, 1975).
Genotoxic Potential Studies on the genotoxic potential of N-HEP have been conducted using various cell types from rabbit lungs. The findings indicate that while N-HEP did not activate bacterial mutagens, it did induce DNA synthesis in Clara cells, suggesting its genotoxicity in lung tissues (Dahl et al., 1990).
Environmental and Health Applications In addition to carcinogenicity studies, N-HEP has been used in environmental research. For instance, the adsorption of N-HEP on different zeolites was explored using in situ infrared techniques. This study has implications for environmental protection and public health by understanding how such compounds interact with various materials (Yun et al., 2004).
properties
IUPAC Name |
1-nitrosoazocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-8-9-6-4-2-1-3-5-7-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFKQVLHWYOSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021039 | |
Record name | Nitrosoheptamethyleneimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | N-Nitrosoheptamethyleneimine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21327 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
N-Nitrosoheptamethyleneimine | |
CAS RN |
20917-49-1 | |
Record name | N-Nitrosoheptamethyleneimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20917-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosoheptamethyleneimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020917491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosoheptamethyleneimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Nitrosoheptamethyleneimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-NITROSOAZACYCLOOCTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCF90A5FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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